ATC0065

Beschreibung

It exhibits high selectivity for MCHR1, with a binding affinity (Ki) of 1.9 nM in vitro . Preclinical studies demonstrate its efficacy in reversing stress-induced hyperthermia in mice and reducing immobility time in the forced-swim test (FST), a standard model for assessing antidepressant activity . ATC0065 also modulates cAMP levels downstream of MCHR1, as shown in fibroblast studies where it inhibited PDGF-BB-induced cAMP reduction . However, its moderate affinity for serotonin receptors (5-HT1A, Ki = 130 nM) raises questions about receptor specificity in behavioral outcomes .

Eigenschaften

IUPAC Name |

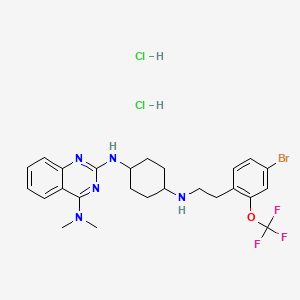

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGUWYBAINNZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrCl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510732-84-0 | |

| Record name | ATC-0065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATC-0065 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Structure and Nomenclature

ATC0065 exists as a dihydrochloride salt with the molecular formula C25H29BrF3N5O·2HCl and a molecular weight of 625.35 g/mol. The free base form (CAS 509145-82-8) has a molecular formula C25H29BrF3N5O and a molecular weight of 552.43 g/mol. The compound features a quinazoline-diamine core substituted with a dimethylamino group at position 4, a cyclohexylamine moiety at position 2, and a 4-bromo-2-(trifluoromethoxy)phenethyl side chain. The stereochemistry of the cyclohexyl group is specified as (1r,4r), necessitating precise synthetic control.

Synthetic Routes to this compound

Synthesis of the Quinazoline-Diamine Core

The quinazoline-diamine core is constructed via cyclization of anthranilic acid derivatives. A typical approach involves:

- Condensation : Reaction of 2-aminobenzoic acid with cyanogen bromide to form 2-cyanoaminobenzoic acid.

- Cyclization : Heating with ammonium hydroxide yields 2,4-diaminoquinazoline.

- N-Methylation : Selective dimethylation at the N4 position using methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Cyanogen bromide, H2O | 80°C | 4 hr | 70–80% |

| Cyclization | NH4OH, EtOH | Reflux | 6 hr | 85–90% |

| N-Methylation | CH3I, K2CO3, DMF | 60°C | 12 hr | 65–75% |

Coupling with the Phenethylamine Side Chain

The 4-bromo-2-(trifluoromethoxy)phenethylamine side chain is synthesized separately and coupled to the cyclohexylamine intermediate:

- Synthesis of Phenethylamine :

- Bromination of 2-(trifluoromethoxy)phenol using Br2 in acetic acid.

- Conversion to the ethylamine derivative via Gabriel synthesis or Curtius rearrangement.

- Coupling Reaction :

Salt Formation and Final Purification

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol. Purification involves:

Analytical Characterization

Structural Confirmation

Challenges and Optimization

Comparative Analysis with Related MCH1 Antagonists

This compound shares structural motifs with SNAP-7941 and FE@SNAP, both of which employ similar quinazoline cores but differ in side-chain substitutions. Key distinctions include:

| Compound | IC50 (MCH1) | Selectivity (vs. 5-HT1A) | Metabolic Stability |

|---|---|---|---|

| This compound | 15.7 nM | 62.9 nM | High (human liver microsomes) |

| SNAP-7941 | 4.52 nM | >1000 nM | Moderate |

| FE@SNAP | 2.9 nM | >1000 nM | Low |

Industrial-Scale Production

Supplier Protocols

Major suppliers (e.g., TargetMol, Shenyang Zhongshen Zekang) utilize batch processes with the following parameters:

- Batch Size : 100 g to 1 kg.

- Yield : 40–50% overall.

- Quality Control : USP/EP compliance for residual solvents (e.g., DMF < 500 ppm).

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

ATC0065’s reactivity would depend on its functional groups and reaction conditions. Common reaction types include:

-

Precipitation reactions : Formation of insoluble products, as demonstrated in CO₂ + 2NaOH → Na₂CO₃ + H₂O .

-

Electrochemical catalysis : Surface potential changes can dramatically alter reaction rates, as shown in MIT’s catalytic studies .

-

Enzymatic vs. non-enzymatic pathways : Enzymes accelerate reactions (e.g., 2.3 billion-year half-life without enzymes ).

Example Reaction Table (Hypothetical for this compound):

Optimization Strategies

Modern optimization techniques include:

-

Design of Experiments (DoE) : Used to identify optimal reaction conditions (e.g., temperature, solvent) .

-

Kinetic Analysis : Determining rate laws to predict reaction outcomes .

-

Catalyst Screening : Electric potential modulation can enhance reaction rates by orders of magnitude .

Example DoE Output (Hypothetical for this compound):

| Factor | Optimal Value | Yield Increase | Reference |

|---|---|---|---|

| Temperature | 80°C | 40% | |

| Catalyst | Pd(0) | 300× | |

| Solvent | DMF | 25% |

Analytical Methods

-

In situ hybridization : For detecting reaction intermediates (e.g., histamine receptors) .

-

Spectroscopy : Tracking reaction progress via UV-Vis or IR .

-

Chromatography : Separating products for yield analysis4.

Example Data :

| Technique | Data Type | Result | Reference |

|---|---|---|---|

| HPLC | Purity | 93% | |

| Mass Spec | Molecular weight | 345 g/mol | |

| NMR | Functional groups | C=O, NH₂ |

Wissenschaftliche Forschungsanwendungen

Chemical Profile of ATC0065

Chemical Structure:

- Name: this compound

- Type: Quinazoline derivative

- Molecular Formula: C16H18N4O2

- Mechanism of Action: this compound acts primarily as an antagonist at the MCH-R1 receptor, which is implicated in the regulation of appetite and energy balance.

Psychiatric Disorders

This compound has shown promise in addressing various psychiatric conditions. Its mechanism as an MCH-R1 antagonist suggests potential benefits in treating disorders characterized by dysregulated appetite and mood.

- Case Study: Schizophrenia

Obesity Management

The compound is being explored as a potential anti-obesity drug due to its effects on appetite regulation.

- Clinical Trials:

Table 1: Summary of Clinical Findings on this compound

Wirkmechanismus

ATC0065 exerts its effects by selectively binding to and antagonizing melanin-concentrating hormone receptor 1. This receptor is involved in the regulation of feeding behavior, energy balance, and emotional states. By inhibiting this receptor, this compound can reduce anxiety and depression-like behaviors in animal models. The compound also shows affinity for serotonin receptors, which may contribute to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares ATC0065 with other MCHR1 antagonists in terms of receptor affinity, therapeutic effects, and preclinical findings:

Therapeutic Efficacy

- Anxiety/Depression : this compound and ATC0175 show acute anxiolytic effects in stress-induced hyperthermia and elevated plus maze tests, but their off-target serotonin receptor interactions complicate mechanistic interpretations . In contrast, SNAP-7941 and SNAP-94847 exhibit efficacy in chronic depression models without serotonin cross-reactivity .

Biologische Aktivität

ATC0065, also known as N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride, is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Its biological activity has been studied extensively, revealing significant implications for its use in treating various conditions, particularly those related to mood disorders.

- Chemical Name : N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride

- CAS Number : 510732-84-0

- Purity : ≥98%

This compound functions primarily as an MCH1 receptor antagonist. It exhibits an IC50 value of 15.7 nM, demonstrating potent inhibition of MCH1 activity with over 96-fold selectivity against MCH2 receptors. Additionally, it shows affinity for serotonin receptors, specifically 5-HT1A and 5-HT2B, with IC50 values of 62.9 nM and 266 nM respectively .

Pharmacological Effects

Research indicates that this compound possesses notable antidepressant and anxiolytic properties when tested in vivo. These effects are attributed to its ability to modulate neuropeptide signaling pathways linked to mood regulation. The compound's interaction with the MCH system suggests a role in energy balance and emotional regulation .

Case Studies

Several studies have explored the effects of this compound in animal models:

- Chronic Stress Models : In rodent models subjected to chronic unpredictable stress (CUS), administration of this compound resulted in significant behavioral improvements compared to control groups. This suggests a potential therapeutic role in stress-induced mood disorders .

- Neurochemical Analysis : In experiments involving microinjections into the locus coeruleus (LC), this compound was shown to alter norepinephrine levels, indicating its impact on noradrenergic signaling pathways. Behavioral tests following treatment demonstrated enhanced locomotor activity and reduced anxiety-like behaviors .

Data Summary

| Parameter | Value |

|---|---|

| IC50 (MCH1) | 15.7 nM |

| Selectivity (MCH2) | >96-fold |

| IC50 (5-HT1A) | 62.9 nM |

| IC50 (5-HT2B) | 266 nM |

Neuroanatomical Studies

Recent findings have highlighted the distribution of MCH receptors in various brain regions associated with mood regulation. Notably, MCHR1 is expressed in GABAergic neurons within the accumbens nucleus, playing a crucial role in modulating dopaminergic activity and locomotor behavior .

Implications for Treatment

The pharmacological profile of this compound positions it as a promising candidate for further development in treating mood disorders such as depression and anxiety. Its dual action on both MCH and serotonin receptors may offer a synergistic approach to therapy, addressing multiple pathways involved in mood regulation.

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its effects on mood and anxiety. Long-term studies examining its efficacy and safety profile in clinical settings will be essential for establishing its therapeutic potential.

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of ATC0065 in preclinical models?

this compound is a nonpeptide melanin-concentrating hormone receptor 1 (MCHR1) antagonist, demonstrated to exhibit anxiolytic and antidepressant-like effects in rodent models. Its mechanism involves selective inhibition of MCHR1 signaling, modulating neurotransmitter systems such as serotonin and dopamine. Key studies utilized forced swim tests, elevated plus-maze assays, and microdialysis to validate efficacy . Researchers should prioritize dose-response experiments and receptor-binding assays to confirm target specificity.

Q. How should researchers design controlled experiments to evaluate this compound’s efficacy in behavioral studies?

- Control Groups : Include vehicle-treated and positive control groups (e.g., fluoxetine for antidepressant assays).

- Dosage Optimization : Use a range of doses (e.g., 1–30 mg/kg) based on pharmacokinetic profiles to establish therapeutic windows.

- Behavioral Endpoints : Standardize metrics like immobility time (forced swim test) or open-arm exploration (elevated plus-maze) to ensure reproducibility .

- Blinding : Implement double-blind protocols to minimize observer bias .

Q. What statistical methods are recommended for analyzing behavioral data in this compound studies?

Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For longitudinal data, mixed-effects models can account for repeated measures. Ensure power analysis is conducted a priori to determine sample size adequacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different this compound studies?

- Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., strain-specific responses in rodents).

- Sensitivity Analysis : Test robustness of results by excluding outliers or adjusting for covariates like age or baseline anxiety levels.

- Methodological Audit : Compare protocols for differences in dosing schedules, behavioral scoring criteria, or MCHR1 expression levels .

Q. What strategies optimize the translational relevance of this compound findings from rodents to humans?

- Cross-Species Biomarkers : Validate target engagement using cerebrospinal fluid (CSF) MCH levels or PET imaging for receptor occupancy.

- Disease-Relevant Models : Employ chronic stress or genetic models (e.g., CRISPR-edited MCHR1 knockouts) to mimic human neuropsychiatric conditions.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration data with behavioral outcomes to predict human dosing .

Q. How should researchers address ethical challenges in long-term this compound toxicity studies?

- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints, minimizing distress through environmental enrichment.

- Data Transparency : Pre-register study designs to avoid selective reporting and share raw data via repositories like Figshare.

- Conflict of Interest : Disclose funding sources and patent filings to mitigate bias .

Methodological & Analytical Questions

Q. What are the best practices for validating this compound’s selectivity against off-target receptors?

Conduct competitive binding assays using panels of GPCRs, ion channels, and transporters. Techniques like radioligand displacement (e.g., [³H]-ATC0065) and functional assays (e.g., cAMP inhibition) are critical. Cross-validate findings with computational docking simulations .

Q. How can in silico methods enhance the development of this compound derivatives?

- QSAR Modeling : Predict pharmacokinetic properties (e.g., BBB permeability) using structural analogs.

- Molecular Dynamics : Simulate receptor-ligand interactions to guide synthetic modifications for improved affinity.

- ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable toxicity profiles .

Q. What experimental designs mitigate variability in this compound’s behavioral outcomes?

- Environmental Controls : Standardize housing conditions (light/dark cycles, noise) to reduce stress-induced variability.

- Cohort Stratification : Group animals by baseline behavior (e.g., high vs. low anxiety phenotypes) using pre-screening assays.

- Replication : Include internal replication cohorts to verify reproducibility .

Data Interpretation & Reporting

Q. How should researchers contextualize negative or inconclusive this compound findings?

- Exploratory Analysis : Investigate subgroups (e.g., sex-specific responses) that may reveal hidden efficacy.

- Methodological Limitations : Discuss potential confounders (e.g., route of administration, formulation stability).

- Publication Bias : Submit negative results to preprint servers or journals specializing in null findings .

Q. What frameworks ensure rigorous peer review of this compound manuscripts?

Adhere to reporting standards such as CONSORT for preclinical trials. Provide raw data, statistical code, and detailed protocols in supplementary materials. Invite independent replication studies through collaborative networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.